5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole
Description
The compound 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system containing a nitrogen atom. This scaffold is functionalized at two positions:
- Position 8: A carbonyl group (–CO–) linked to the 5-position of 1H-indole, a heteroaromatic system known for its role in bioactive molecules (e.g., kinase inhibitors, serotonin analogs) .
The stereochemistry of the bicyclic system and substituents is critical for biological activity, as seen in related compounds (e.g., ). The molecular weight of this compound is estimated to exceed 400 g/mol, comparable to derivatives like TRC-I627030-50MG (MW: 413.468) .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(16-6-9-21-15(12-16)10-11-23-21)24-17-7-8-18(24)14-20(13-17)28(26,27)19-4-2-1-3-5-19/h1-6,9-12,17-18,20,23H,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLXFGDFXGBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)NC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the phenylsulfonyl group and the formation of the bicyclic octane structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the indole moiety may yield an indole-2,3-dione derivative, while reduction of the phenylsulfonyl group may produce a phenyl-substituted compound.
Scientific Research Applications
5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a role in binding to these targets, while the phenylsulfonyl group and bicyclic structure contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural analogs and their key differences:
Functional and Pharmacological Insights
- Benzenesulfonyl Group : Compared to sulfonamide derivatives (), the sulfonyl group in the target compound may enhance hydrogen-bond acceptor capacity and metabolic stability .
- Indole Moiety : Unlike 5-benzyloxyindole derivatives (), the 5-carbonyl linkage in the target compound likely reduces steric hindrance, improving binding to hydrophobic pockets .
- Stereochemical Impact : The (1R,3s,5S) configuration in ’s benzyl carbamate derivative underscores the role of stereochemistry in bioavailability, a factor critical for the target compound’s optimization .
Biological Activity
The compound 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole is a member of the azabicyclo family, which has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.52 g/mol. The structure consists of a bicyclic azabicyclo[3.2.1]octane core, which is known for its resemblance to various bioactive alkaloids, enhancing the potential for interaction with biological targets.
Cytotoxic Effects
Research indicates that compounds containing the azabicyclo[3.2.1]octane framework exhibit significant cytotoxic effects against various tumor cell lines, including:
- Glioblastoma
- Hepatocellular carcinoma
These findings suggest that the compound may possess anti-cancer properties, potentially making it a candidate for further development in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on similar azabicyclic compounds have shown that modifications to the bicyclic core can significantly influence biological activity. For instance, variations in substituents on the sulfonamide group can lead to enhanced selectivity and potency against specific molecular targets.
Comparative Analysis
A comparison with related compounds highlights the unique features of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole | C22H26N2O3S | Contains a bicyclic core and sulfonamide group |
| N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-pyridin-2-yl]-5-methylpyrimidin-4-amines | C20H19F3N5O2S | Features trifluoromethyl and pyrimidine moieties |
| Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | C16H21NO3 | Lacks sulfonamide functionality |
This table illustrates how the compound stands out due to its specific substituents, which may confer unique biological properties not found in its analogs.
In Vitro Studies
In vitro studies have demonstrated that similar azabicyclic compounds effectively inhibit enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) . These studies provide a foundation for exploring the anti-inflammatory potential of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole.
Pharmacokinetic Profiles
Pharmacokinetic evaluations of related compounds suggest that modifications to enhance solubility and bioavailability could be beneficial for therapeutic applications. Future studies should focus on optimizing these properties for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
